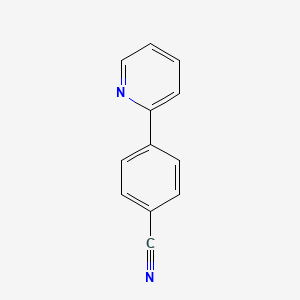

![molecular formula C21H26N2 B1348119 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane CAS No. 77415-72-6](/img/structure/B1348119.png)

2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane

概要

説明

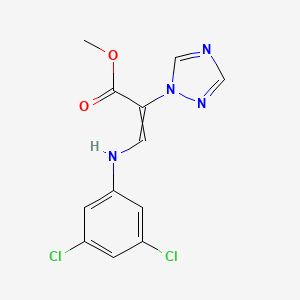

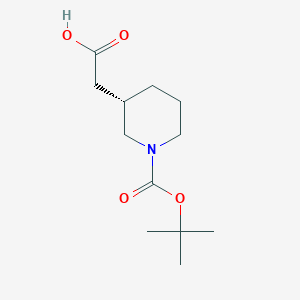

2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane, also known as DBDASN, is an organic compound that belongs to the class of spiro compounds1. This molecule contains two benzyl groups attached to the diazaspiro moiety, making it a highly unique and interesting compound for research purposes1.

Synthesis Analysis

The synthesis of 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane involves a reaction with hydrogen bromide in acetic acid at 100℃ for 12 hours2. The reaction yields the debenzylated product as a light brown solid2.

Molecular Structure Analysis

The molecular formula of 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane is C21H26N23. It has an average mass of 306.444 Da and a monoisotopic mass of 306.209595 Da3.

Chemical Reactions Analysis

The chemical reactions involving 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane are not well-documented. However, one reaction involves the use of hydrogen bromide in acetic acid at 100℃ for 12 hours2. This reaction yields the debenzylated product as a light brown solid2.Physical And Chemical Properties Analysis

The physical and chemical properties of 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane are not well-documented. More research is needed to understand its properties.科学的研究の応用

Synthesis and Modification

Improved Synthesis of 2,7-Diazaspiro[4.4] Nonane : This research outlines an enhanced synthesis process for 2,7-Diazaspiro[4.4] Nonane, utilizing malononitrile. The method is characterized by nucleophilic displacement, hydrolytic cyclization, and carbonyl reduction, yielding higher efficiency and better product yield. The structures of intermediates and the product were confirmed through 1H NMR and Mass spectra (Ji Zhiqin, 2004).

Multicomponent Reactions

Isocyanide-based Multicomponent Reactions : A study demonstrated that changing the solvent from ethanol to dichloromethane and adjusting the order of reagent addition can lead to the formation of two distinct products from the same reactants. This highlights the versatile nature of multicomponent reactions in creating a variety of compounds efficiently (Ebrahim Soleimani et al., 2013).

Catalytic Reactions and Enantioselective Synthesis

Enantioselective Synthesis of Spiroindolines : The research involves a catalytic asymmetric cascade reaction to construct spiroindoline, a structure that includes 2,7-diazaspiro[4.4]nonane. This approach is notable for its diastereoselective and enantioselective results, offering a pathway to a variety of spiroindolines (Zhiqiang Pan et al., 2020).

Polymer Chemistry and Material Science

New Spirodilactam Polymers : A study describes polyether and poly(ether ketone)s containing the rigid 1,6-diazaspiro[4.4]nonane-2,7-dione core. These polymers are noted for their solubility, excellent thermo-oxidative stability, and desirable dielectric properties, highlighting their potential for various applications (Hui Zhou et al., 2006).

Drug Discovery and Medicinal Chemistry

Identification of Benzothiazinones as Antitubercular Agents : This research presents benzothiazinone derivatives with a 2-benzyl-2,7-diazaspiro[3.5]nonane moiety, showcasing strong in vitro activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains. The study also discusses the pharmacokinetics and efficacy of these compounds, indicating their potential in tuberculosis treatment (A-peng Wang et al., 2020).

Safety And Hazards

The safety and hazards associated with 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane are not well-documented. It is recommended to handle this compound with care, keep it away from heat/sparks/open flames/hot surfaces, and avoid contact with air and water2.

将来の方向性

The future directions for research on 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane are not well-documented. Given its unique structure, it could be an interesting compound for further research in organic chemistry.

特性

IUPAC Name |

2,7-dibenzyl-2,7-diazaspiro[4.4]nonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2/c1-3-7-19(8-4-1)15-22-13-11-21(17-22)12-14-23(18-21)16-20-9-5-2-6-10-20/h1-10H,11-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPXWNSDBRUCWKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC12CCN(C2)CC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00364033 | |

| Record name | 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane | |

CAS RN |

77415-72-6 | |

| Record name | 2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

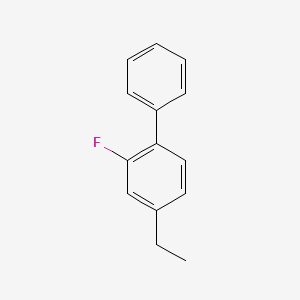

![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]nicotinohydrazide](/img/structure/B1348076.png)

![3,3-Dimethyl-2,4-dioxa-9lambda~6~-thiaspiro[5.5]undecane-1,5,9,9-tetraone](/img/structure/B1348094.png)